1,7-Dibromonaphthalene

Descripción general

Descripción

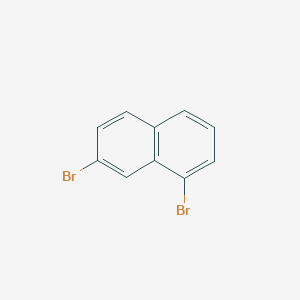

1,7-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 7 positions of the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,7-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the use of molecular bromine (Br2) in the presence of a catalyst or under specific reaction conditions. For example, the bromination can be carried out in carbon tetrachloride (CCl4) as a solvent, with the reaction mixture being irradiated using a photochemical reaction apparatus at low temperatures (below 10°C). This method yields this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar principles as those in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization and distillation techniques to obtain the desired product.

Análisis De Reacciones Químicas

Table 1: Halogen Dance Reaction Parameters

| Starting Material | Acid Catalyst | Temperature | Time | Product | Conversion |

|---|---|---|---|---|---|

| 1,8-Dibromonaphthalene | CFSOH | 25°C | 24 h | 1,7-Dibromonaphthalene | 95% |

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling to form biaryl structures:

-

Reagents : Pd(OAc), KCO, arylboronic acids

-

Products : Symmetrical and unsymmetrical biaryls (e.g., 1,7-diarylnaphthalenes).

Table 2: Representative Suzuki Coupling Outcomes

| Arylboronic Acid | Product Structure | Yield |

|---|---|---|

| 4-Methoxyphenyl | 1,7-Bis(4-methoxyphenyl)naphthalene | 89% |

| 2-Naphthyl | 1,7-Dinaphthylnaphthalene | 92% |

Coordination Polymer Formation

The 60° angle between C–Br bonds in this compound enables the synthesis of a 52-membered metal–organic framework (MOF) :

-

Metal Source : Zn(NO)·6HO

-

Structure : 3D network with Zn nodes and naphthalene linkers (Figure 1B) .

Mechanistic Insights from DFT Calculations

Density functional theory (DFT) studies reveal:

-

Initiation : Ipso-protonation of the naphthalene ring lowers the activation energy for bromine migration .

-

Transition State : Bromonium ion intermediate facilitates 1,2-shift via a three-center mechanism (Figure 1C) .

Comparative Reactivity with Other Dibromonaphthalenes

This compound shows distinct regioselectivity compared to 1,5- and 1,8-isomers:

Table 3: Bromination Outcomes of Naphthalene Derivatives

| Substrate | Bromine Equivalents | Catalyst | Major Product | Yield |

|---|---|---|---|---|

| This compound | 2 | KSF clay | 1,3,7-Tribromonaphthalene | 53% |

| 1,5-Dibromonaphthalene | 3 | None | 1,3,5-Tribromonaphthalene | 66% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,7-Dibromonaphthalene serves as a crucial building block in the synthesis of several pharmaceutical compounds:

- Anti-cancer Drugs : It is utilized in the development of novel anti-cancer agents, leveraging its reactivity to form complex molecular structures that exhibit therapeutic properties.

- Anti-inflammatory and Antifungal Agents : The compound is involved in synthesizing drugs that target inflammation and fungal infections, showcasing its versatility in medicinal chemistry.

Case Study: Synthesis of Anticancer Compounds

Research has demonstrated that derivatives of this compound exhibit potent anti-cancer activity. For instance, a study synthesized a series of naphthalene-based compounds that showed significant cytotoxicity against various cancer cell lines, indicating the potential for developing new therapeutic agents .

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate for synthesizing:

- Herbicides : Its structural properties allow it to be transformed into effective herbicides that control weed growth.

- Insecticides : The compound's reactivity facilitates the creation of insecticides that target specific pests while minimizing environmental impact.

Data Table: Agrochemical Synthesis Pathways

| Compound Type | Intermediate Used | Application |

|---|---|---|

| Herbicides | This compound | Weed control |

| Insecticides | This compound | Pest management |

Dyes and Pigments

In the dye industry, this compound acts as an intermediate for producing vibrant colors:

- Yellow and Orange Pigments : It is crucial in synthesizing pigments used in textiles and plastics.

- Optical Brighteners : These are added to laundry detergents and paper products to enhance brightness.

Case Study: Optical Brighteners

The incorporation of this compound in optical brighteners has been shown to improve the fluorescence properties of these compounds significantly. This application is vital for industries requiring high visibility and aesthetic appeal in their products .

Organic Electronics

The compound is increasingly recognized for its role in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : It serves as a precursor for materials used in OLED technology due to its electronic properties.

- Organic Field Effect Transistors (OFETs) : Its application extends to semiconductors where it contributes to improved charge transport characteristics.

Data Table: Electronic Applications

| Application Type | Material Derived from this compound | Key Features |

|---|---|---|

| OLEDs | Naphthalene derivatives | High efficiency |

| OFETs | Semiconducting polymers | Enhanced mobility |

Mecanismo De Acción

The mechanism of action of 1,7-dibromonaphthalene in chemical reactions typically involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in coupling reactions, they form new carbon-carbon bonds through the action of palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

1,8-Dibromonaphthalene: Another dibromo derivative of naphthalene with bromine atoms at the 1 and 8 positions.

2,7-Dibromonaphthalene: A dibromo derivative with bromine atoms at the 2 and 7 positions.

4,4’-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 4 positions of each phenyl ring.

Uniqueness

1,7-Dibromonaphthalene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for unique substitution patterns and coupling reactions that are not possible with other dibromo derivatives.

Actividad Biológica

1,7-Dibromonaphthalene is an organic compound characterized by its naphthalene backbone with bromine substituents at the 1 and 7 positions. This compound has gained attention due to its potential biological activities, including antibacterial and antiparasitic properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound has a molecular formula of C10H6Br2 and a molecular weight of approximately 292.96 g/mol. Its structure contributes to its reactivity and biological activity. The bromine atoms increase the compound's electrophilicity, which can enhance interactions with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various dibromonaphthalene derivatives, it was found that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, 3,7-dibromonaphthalene-1,5-diol was highlighted for its antibacterial potential due to its structural similarity to this compound .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic activity. A study focused on drug discovery for helminth parasites indicated that naphthalene derivatives could serve as potential leads in developing new antiparasitic agents. The mechanism by which these compounds exert their effects may involve interference with parasite metabolism or reproductive systems .

Mutagenic Potential

Despite its beneficial activities, some studies have raised concerns about the mutagenic potential of dibromonaphthalene derivatives. Research has shown that certain derivatives can exhibit mutagenic activity in bacterial assays, emphasizing the need for further safety evaluations before clinical applications .

Study on Antibacterial Efficacy

A systematic study evaluated the antibacterial efficacy of several naphthalene derivatives, including this compound. The results are summarized in Table 1 below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| 3,7-Dibromonaphthalene-1,5-diol | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

This study demonstrated that while this compound is effective against certain bacteria, its derivatives may offer enhanced activity .

Antiparasitic Drug Discovery

In another case study focusing on antiparasitic drug discovery, researchers explored various naphthalene derivatives as potential anthelmintics. The findings indicated that some compounds exhibited significant activity against helminth parasites in vitro. The study emphasized the importance of structure-activity relationships in optimizing these compounds for therapeutic use .

Propiedades

IUPAC Name |

1,7-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFFDNPPMQALBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474203 | |

| Record name | 1,7-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58258-65-4 | |

| Record name | 1,7-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.